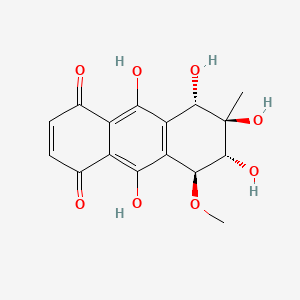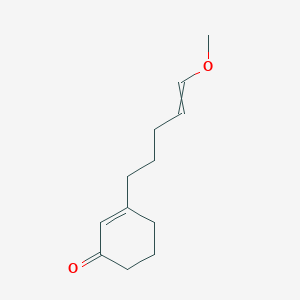
3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group. This compound is notable for its unique structure, which includes a methoxypentyl side chain attached to the cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones, including this compound, are often produced by the catalytic oxidation of cyclohexene. This process typically involves the use of hydrogen peroxide and vanadium catalysts . Various patents describe the use of diverse oxidizing agents and catalysts for this purpose .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxypentyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols.
Scientific Research Applications
3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with molecular targets and pathways within cells. As an enone, it can participate in Michael addition reactions with nucleophiles, which can lead to the formation of various adducts . These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone without the methoxypentyl side chain.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another cyclohexenone derivative with different substituents.
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): A related compound with a hydroxyl group and a different side chain.
Uniqueness
3-(5-Methoxypent-4-EN-1-YL)cyclohex-2-EN-1-one is unique due to its specific methoxypentyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93136-22-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(5-methoxypent-4-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-14-9-4-2-3-6-11-7-5-8-12(13)10-11/h4,9-10H,2-3,5-8H2,1H3 |
InChI Key |
FAVNZODLCZGSAH-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


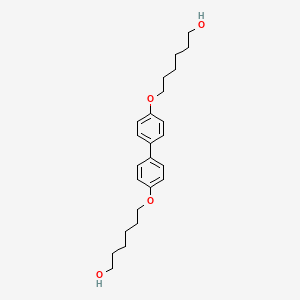
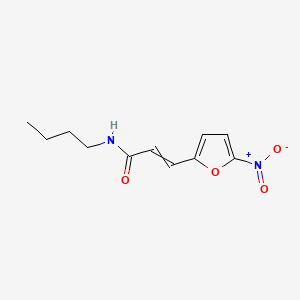
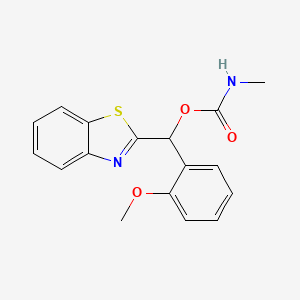

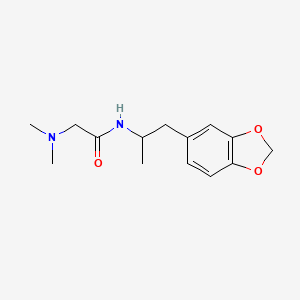
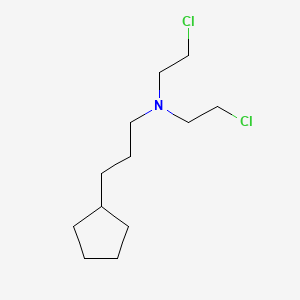
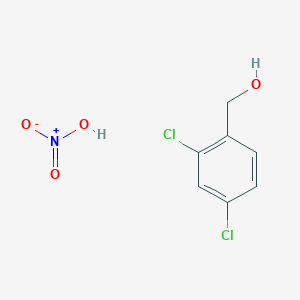
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
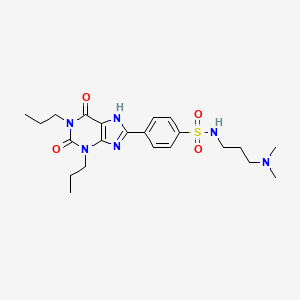
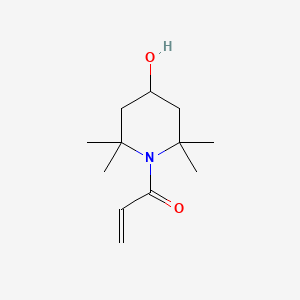
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
